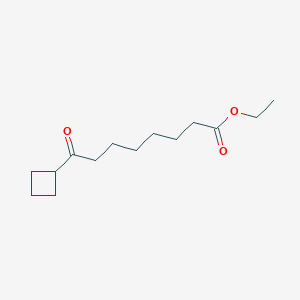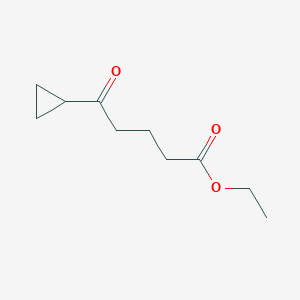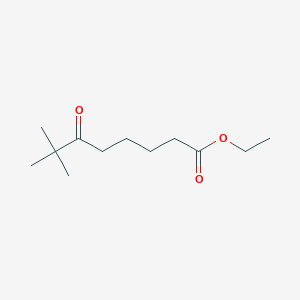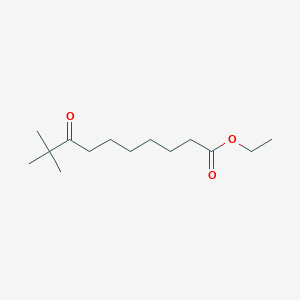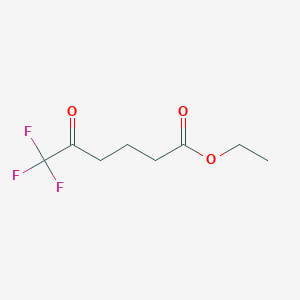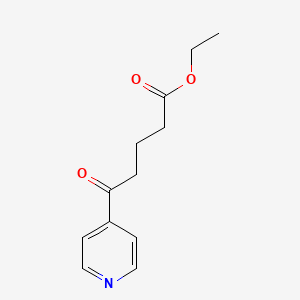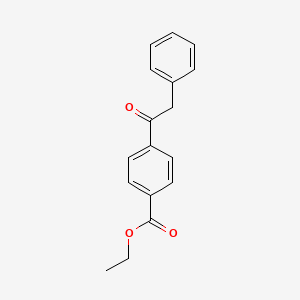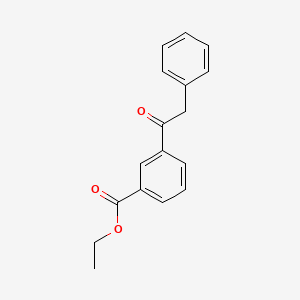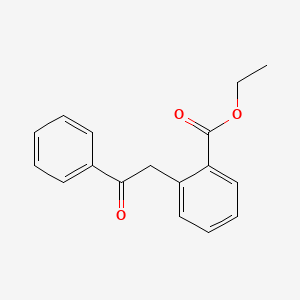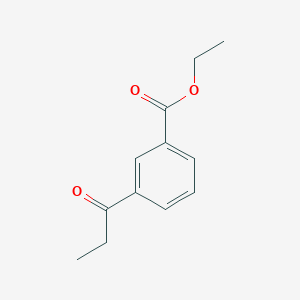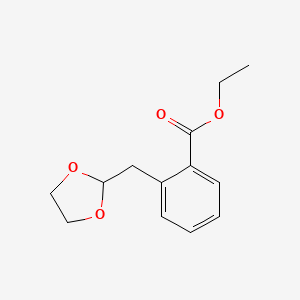
3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone (3-CFPDCP) is a synthetic compound that has been of particular interest to scientists due to its wide range of applications in scientific research. 3-CFPDCP is a versatile compound that has been used in a variety of experiments, such as those involving biochemical and physiological effects, synthesis methods, and mechanisms of action. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity : Studies have shown that compounds with similar structural properties to 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone are synthesized for exploring their chemical reactivity. For instance, 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one was synthesized from related compounds and analyzed for its chemical reactivity, molecular electrostatic potential, and HOMO - LUMO frontier orbitals (Satheeshkumar et al., 2017).
Synthetic Methods and Applications : The compound is often used in the synthesis of various organic compounds, as demonstrated in the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, an intermediate for pesticide production (Li-Xia Jing, 2012).
Material Science and Polymer Chemistry
- Copolymerization and Material Properties : In material science, derivatives of similar compounds have been used in the synthesis of novel copolymers. For example, electrophilic trisubstituted ethylenes, including various dichlorophenyl variants, were prepared and their copolymers exhibited high glass transition temperatures indicating a decrease in chain mobility due to their high dipolar character (Kim et al., 1999).
Antimicrobial and Pharmacological Research
Antimicrobial Activity : Compounds with structural similarities have been evaluated for their antimicrobial properties. For instance, a study on chalcones synthesized from related compounds tested their antimicrobial activity against various microorganisms (Manivannan, 2020).
Biofilm Inhibition and Anti-thrombolytic Properties : Certain derivatives of related compounds have been studied for their hemolytic, biofilm inhibition, and anti-thrombolytic activities. Specific derivatives exhibited high activity in these areas, suggesting potential medicinal applications (Ikram et al., 2015).
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-11-3-9(4-14(19)8-11)1-2-15(20)10-5-12(17)7-13(18)6-10/h3-8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGYXCOBJQARDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644976 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone | |
CAS RN |
898751-40-1 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

